molecular formula C8H6F3N3 B11901529 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11901529
M. Wt: 201.15 g/mol
InChI Key: GKGONVYGANSEJZ-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine ( 340809-54-3) is a high-value nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a fused pyrazolopyridine core, a privileged structure known for its ability to interact with diverse biological targets, combined with a metabolically stable trifluoromethyl group that often enhances membrane permeability and bioavailability . The primary research applications of this building block are in the development of novel therapeutic agents. The pyrazolo[4,3-c]pyridine scaffold is a key structural component in compounds investigated as angiotensin II antagonists and as direct stimulators of soluble guanylate cyclase (sGC), a promising target for treating cardiovascular insufficiency and related conditions . Its structural similarity to purine bases also makes it a versatile template for designing kinase inhibitors and other enzyme-targeting molecules . As a chemical building block, the reactive sites on this molecule allow for further functionalization, enabling the generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Researchers utilize this compound in the synthesis of more complex, target-specific molecules. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-5-3-12-7(8(9,10)11)2-6(5)14-13-4/h2-3H,1H3,(H,13,14)

InChI Key

GKGONVYGANSEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

This approach, adapted from Palka et al., involves a one-pot Sonogashira cross-coupling followed by pyridine ring formation. Starting with 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (1), the trifluoromethyl group is introduced via a terminal alkyne (e.g., CF₃C≡CH) under microwave-assisted conditions.

Key Steps:

  • Sonogashira Coupling :

    • 1 reacts with CF₃C≡CH in the presence of Pd(PPh₃)₂Cl₂ (6 mol%), tert-butylamine, and microwave irradiation (100°C, 30 min).

    • Forms 5-alkynyl-3-methyl-1H-pyrazole-4-carbaldehyde (2).

  • Cyclization :

    • Intermediate 2 undergoes base-mediated cyclization (e.g., K₂CO₃, DMF, 80°C) to yield the pyrazolo[4,3-c]pyridine core.

Optimization Data:

Starting MaterialAlkyneCatalystYield (%)Reference
1CF₃C≡CHPd(PPh₃)₂Cl₂72
1PhC≡CHPd(PPh₃)₂Cl₂68

Advantages : High efficiency, scalability, and compatibility with diverse alkynes.
Challenges : Requires specialized equipment (microwave reactor) and precise control over Pd catalyst loading.

Silver Triflate-Catalyzed Oxime Cyclization

Reaction Overview

Oxime intermediates derived from pyrazole carbaldehydes are cyclized using AgOTf to form the pyridine ring. This method is effective for introducing electron-withdrawing groups like CF₃.

Key Steps:

  • Oxime Formation :

    • 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (1) is treated with hydroxylamine hydrochloride to form oxime 3 .

  • Cyclization :

    • 3 reacts with CF₃C≡CH under AgOTf catalysis (5 mol%, CH₃CN, 60°C) to yield the target compound.

Optimization Data:

Oxime DerivativeCatalystTemp (°C)Yield (%)Reference
3AgOTf6065
3None60<10

Advantages : Mild conditions and high regioselectivity for CF₃ incorporation.
Challenges : Limited substrate scope for bulkier alkynes.

Cyclocondensation of Hydrazines with Pyridine Derivatives

Reaction Overview

Adapted from EvitaChem, this method constructs the pyrazole ring via cyclocondensation. A trifluoromethyl-substituted pyridine derivative (e.g., 4 ) reacts with methylhydrazine to form the fused heterocycle.

Key Steps:

  • Pyridine Activation :

    • 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (4) is prepared via SNAr reaction.

  • Cyclocondensation :

    • 4 reacts with methylhydrazine (MeNHNH₂) in ethanol (reflux, 12 h) to yield the target compound.

Optimization Data:

Pyridine DerivativeHydrazineSolventYield (%)Reference
4MeNHNH₂EtOH58
4PhNHNH₂EtOH42

Advantages : Straightforward setup and compatibility with aqueous workup.
Challenges : Requires pre-functionalized pyridine precursors.

Post-Synthetic Trifluoromethylation

Reaction Overview

A halogenated precursor (e.g., 5 ) undergoes late-stage trifluoromethylation using Umemoto’s reagent or CF₃Cu.

Key Steps:

  • Halogenation :

    • 3-methyl-6-bromo-1H-pyrazolo[4,3-c]pyridine (5) is synthesized via bromination (NBS, DMF).

  • Trifluoromethylation :

    • 5 reacts with CF₃Cu (2 equiv., DMF, 100°C) to yield the target compound.

Optimization Data:

Halogenated PrecursorCF₃ SourceYield (%)Reference
5 (Br)CF₃Cu48
5 (I)CF₃I32

Advantages : Flexibility in introducing CF₃ at later stages.
Challenges : Low yields due to side reactions; requires inert conditions.

Comparative Analysis of Methods

MethodAvg. Yield (%)Key AdvantagesLimitations
Sonogashira Coupling72One-pot, scalableRequires microwave/Pd catalysts
AgOTf-Catalyzed Cyclization65High regioselectivityNarrow substrate scope
Cyclocondensation58Simple setupDependent on pyridine precursors
Post-Synthetic Trifluoromethylation48Late-stage functionalizationLow yields, side reactions

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[4,3-c]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[4,3-c]pyridine derivatives. One notable derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been investigated for its anti-proliferative effects against prostate cancer cells. The study demonstrated that FMPPP significantly inhibited cell proliferation in DU145 and PC3 prostate cancer cell lines through mechanisms involving autophagy induction and inhibition of the mTOR/p70S6K signaling pathway .

Compound NameTarget CancerMechanism of ActionReference
FMPPPProstateAutophagy induction, mTOR/p70S6K inhibition

Anti-inflammatory Properties

Pyrazolo[4,3-c]pyridines have shown promise as anti-inflammatory agents. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds. Research indicates that these derivatives can modulate inflammatory responses, making them candidates for developing new anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes that may include microwave-assisted methods or conventional reflux techniques. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthesis Overview

  • Method : Microwave-assisted synthesis
  • Yield : Approximately 70%
  • Characterization Techniques : NMR, Mass Spectrometry

Case Study 1: Anticancer Efficacy of FMPPP

A study conducted by Cui et al. (2021) evaluated the anti-proliferative effects of FMPPP on prostate cancer cells. The results indicated a significant reduction in cell viability with increasing concentrations of FMPPP, suggesting its potential as a therapeutic agent in cancer treatment. Flow cytometry analysis revealed that FMPPP treatment led to cell cycle arrest in the G1 phase, indicating its role in regulating cell proliferation .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of pyrazolo[4,3-c]pyridines demonstrated their ability to inhibit pro-inflammatory cytokine production in vitro. These findings suggest that compounds like this compound could serve as lead compounds for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[4,3-c]pyridine core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

  • Substituents : Methoxy (-OCH₃) at position 3, CF₃ at position 5.
  • Molecular Formula : C₈H₆F₃N₃O.
  • Molecular Weight : 217.15 g/mol.
  • However, the electron-donating nature of methoxy may reduce electrophilicity at the pyridine ring .

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride

  • Substituents : CF₃ at position 3; saturated pyridine ring.
  • Key Differences : Ring saturation reduces aromaticity, likely enhancing conformational flexibility and solubility. This modification could improve bioavailability but may weaken π-π stacking interactions in target binding .

4-Chloro-3-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

  • Substituents : Chlorine at position 4, methyl at position 3, CF₃ at position 6.
  • Molecular Formula : C₈H₅ClF₃N₃.
  • Molecular Weight : 235.60 g/mol.
  • However, it may increase metabolic susceptibility to nucleophilic displacement compared to methyl or methoxy groups .

Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Derivatives

3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • Substituents : Naphthyl at position 6, phenyl at position 1, CF₃ at position 3.
  • Molecular Formula : C₂₄H₁₆F₃N₃.
  • Molecular Weight : 403.41 g/mol.
  • Key Differences : Bulkier naphthyl and phenyl groups increase steric hindrance, which may limit membrane permeability. The CF₃ at position 4 (vs. position 6 in the target compound) alters electronic distribution across the heterocycle .

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Substituents : Chlorine at position 4, methyl groups at positions 1 and 3, phenyl at position 6.
  • Molecular Formula : C₁₃H₁₁ClN₄.
  • Molecular Weight : 258.71 g/mol.
  • Key Differences: The pyrimidine ring (vs.

EGFR Inhibition

  • Target Compound : Structural analogs of pyrazolo[4,3-c]pyridine, such as those in WO 2022/090481, demonstrate EGFR inhibitory activity. The CF₃ group likely enhances binding to hydrophobic pockets in the kinase domain .
  • Quinoline-Based Hybrids: Compounds like 6b and 7c (from George R. et al., 2019) show potent anti-proliferative effects against cancer cells with IC₅₀ values <1 µM, attributed to the pyrazolo[4,3-c]pyridine core and synergistic substituents .

Metabolic Stability

  • Trifluoromethyl groups generally resist oxidative metabolism, as seen in 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, whereas chloro or methoxy substituents may undergo faster clearance .

Biological Activity

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H6_6F3_3N3_3
  • Molecular Weight : 201.15 g/mol
  • CAS Number : 340809-54-3

Pharmacological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity
    • The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can inhibit CDK2 and CDK9 with IC50_{50} values of 0.36 µM and 1.8 µM, respectively .
    • A study on related compounds indicated their effectiveness against human tumor cell lines such as HeLa and HCT116, showcasing their antiproliferative properties .
  • Anti-inflammatory Effects
    • In preclinical models, compounds related to this pyrazolo structure have been assessed for anti-inflammatory activity through COX enzyme inhibition assays. For instance, certain derivatives exhibited IC50_{50} values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes, indicating moderate anti-inflammatory potential .
    • In vivo tests involving carrageenan-induced paw edema demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin .
  • Neuroprotective Properties
    • Recent investigations have highlighted the neuroprotective effects of pyrazolo derivatives against oxidative stress-induced neuronal damage. These compounds enhance cell viability in neuronal cell cultures exposed to harmful agents, suggesting a role in neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications at specific positions on the pyrazole ring significantly influence its biological activity:

Substituent PositionEffect on Activity
C-3 (Methyl group)Enhances anticancer activity
C-6 (Trifluoromethyl)Increases selectivity towards CDK inhibition
N-HeteroatomsModulate binding affinity to target enzymes

Case Studies

  • Anticancer Efficacy in CDK Inhibition
    • A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit CDK activity. The most potent compound demonstrated submicromolar inhibition against CDK2 and CDK9, leading to reduced cell proliferation in cancer cell lines.
  • In Vivo Anti-inflammatory Assessment
    • In a study assessing the anti-inflammatory properties of related compounds, several derivatives were tested in formalin-induced paw edema models. Results indicated that certain compounds significantly reduced edema compared to control groups, supporting their therapeutic potential in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 3-amino-4-methylpyrazole derivatives with halogenated pyridines. For example, reacting 3-amino-4-methylpyrazole with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target compound. Purification via column chromatography (e.g., ethyl acetate/dichloromethane gradients) is critical to isolate the product with >80% purity. Optimization of solvent polarity and reaction time minimizes side products .

Q. How does the trifluoromethyl group at position 6 influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP increase by ~0.8–1.2 units) and metabolic stability, as evidenced by microsomal stability assays. Computational modeling (e.g., DFT calculations) shows its electron-withdrawing effects stabilize the pyridine ring, reducing susceptibility to oxidative degradation. Comparative studies with non-fluorinated analogs demonstrate a 2–3-fold increase in plasma half-life .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at δ 2.4 ppm, pyrazole protons at δ 7.1–8.3 ppm) and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 244.0825 for C₉H₈F₃N₃).
  • Elemental Analysis : Ensures purity (>95% by C/H/N content).
  • HPLC-PDA : Monitors purity post-synthesis using C18 columns (ACN/water gradient) .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 6 affect kinase inhibition selectivity?

  • Methodological Answer : Substituting the methyl group at position 3 with bulkier substituents (e.g., cyclopropyl) reduces off-target kinase binding. For example, molecular docking studies (e.g., AutoDock Vina) show that the trifluoromethyl group at position 6 forms hydrophobic interactions with PIM1 kinase’s ATP-binding pocket (ΔG = −9.2 kcal/mol). SAR studies reveal that replacing trifluoromethyl with chlorine decreases inhibitory potency (IC₅₀ from 12 nM to 230 nM) against PIM1 .

Q. What in vitro assays are recommended to evaluate antiproliferative activity?

  • Methodological Answer :

  • Cell Viability : CCK-8 or MTT assays on cancer cell lines (e.g., PC3 prostate cancer) with IC₅₀ determination.
  • Apoptosis : Annexin V/PI staining via flow cytometry.
  • Cell Cycle Analysis : PI staining to assess G1/S arrest (e.g., 48-hour treatment induces 40% G1 arrest in PC3 cells).
  • Western Blotting : Quantify apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) .

Q. How can computational methods resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Analyze binding mode stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) to confirm target engagement.
  • Free Energy Perturbation (FEP) : Predicts affinity changes for analogs (e.g., ∆∆G for methyl vs. ethyl substituents).
  • Meta-Analysis : Cross-reference bioactivity data (e.g., ChEMBL, PubChem) to identify assay-specific biases (e.g., cell line variability in EGFR inhibition ).

Q. What strategies improve selectivity in pyrazolo[4,3-c]pyridine analogs for kinase targets?

  • Methodological Answer :

  • Fragment-Based Design : Use X-ray crystallography (e.g., PDB: 5V82) to identify selectivity-determining residues (e.g., gatekeeper mutations).
  • Hybridization : Merge pyrazolo[4,3-c]pyridine with quinoline (e.g., EGFR inhibitors with IC₅₀ < 50 nM) to exploit dual binding pockets.
  • Proteome-Wide Profiling : Use KinomeScan to assess off-target kinase inhibition (e.g., >100-fold selectivity for PIM1 over CDK2) .

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